molecular formula C9H14N2O B1440531 1-(3-Aminopropyl)-6-methylhydropyridin-2-one CAS No. 1176063-22-1

1-(3-Aminopropyl)-6-methylhydropyridin-2-one

Cat. No. B1440531
CAS RN: 1176063-22-1
M. Wt: 166.22 g/mol
InChI Key: VGTKGKJJNYKMDF-UHFFFAOYSA-N
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Description

Compounds like “1-(3-Aminopropyl)-6-methylhydropyridin-2-one” belong to a class of organic compounds known as amines. Amines are organic compounds that contain nitrogen as the key atom . They are often used in the synthesis of various pharmaceuticals, polymers, dyes, etc .


Chemical Reactions Analysis

Amines, in general, are basic and can react with acids to form salts . They can also undergo reactions with carbonyl compounds to form imines or enamines .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “1-(3-Aminopropyl)-6-methylhydropyridin-2-one” would depend on its specific structure. Amines generally have higher boiling points than hydrocarbons of similar molecular weight due to their ability to form hydrogen bonds . They are also usually soluble in organic solvents .

Scientific Research Applications

Organic Synthesis

1-(3-Aminopropyl)-6-methylhydropyridin-2-one: serves as a versatile intermediate in organic synthesis. Its reactivity with various chemical groups allows for the creation of complex molecules used in pharmaceuticals and agrochemicals. For instance, it can undergo reactions to form cyclic compounds that are key intermediates in synthesizing active pharmaceutical ingredients .

Pharmaceuticals

In the pharmaceutical industry, this compound is utilized for synthesizing novel drug candidates. Its structure is conducive to forming stable ring systems, which are often found in drugs targeting neurological disorders. Research has shown its potential in creating compounds with significant therapeutic effects .

Agrochemicals

The compound’s reactivity is exploited in the development of agrochemicals. It can be transformed into various derivatives that act as potent pesticides or herbicides, contributing to crop protection and yield enhancement .

Dyestuff Industry

In the dyestuff industry, 1-(3-Aminopropyl)-6-methylhydropyridin-2-one is used as a building block for complex dyes. Its ability to bind with other molecules and form colored complexes is valuable for creating new pigments and dyes with specific properties for textiles and inks .

Anion Binding Studies

This compound has been studied for its ability to bind anions, which is crucial in environmental and biological contexts. Researchers have explored its use in sensors that detect anions in solutions, which has implications for water purification and environmental monitoring .

Surface Functionalization

The compound’s amine group makes it suitable for surface functionalization. It can be used to modify surfaces at the molecular level, improving the adhesion of coatings or enabling the immobilization of biomolecules for biosensor applications .

Safety And Hazards

The safety and hazards of a specific compound would depend on its structure and properties. Amines can be irritants and some are toxic . Proper handling and safety measures should always be taken when working with these compounds.

Future Directions

The future directions for a compound like “1-(3-Aminopropyl)-6-methylhydropyridin-2-one” would depend on its potential applications. For example, if it has pharmaceutical properties, future research might focus on improving its efficacy or reducing side effects .

properties

IUPAC Name

1-(3-aminopropyl)-6-methylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-8-4-2-5-9(12)11(8)7-3-6-10/h2,4-5H,3,6-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGTKGKJJNYKMDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC(=O)N1CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Aminopropyl)-6-methylhydropyridin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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